molecular formula C15H23Br2ClO B1255598 Isoobtusol CAS No. 73494-23-2

Isoobtusol

Cat. No.: B1255598
CAS No.: 73494-23-2
M. Wt: 414.6 g/mol
InChI Key: JPQFUHCOKXIWBB-ZCRGAIPPSA-N
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Description

Synthesis Analysis

Chemical modifications were performed on the hydroxyl groups of isoobtusol to obtain derivatives of different polarity, namely the hemisuccinate, carbamate, and sulfamate . These modifications suggest that structural changes could be a good strategy to obtain more active derivatives .


Molecular Structure Analysis

The this compound molecule contains a total of 43 bond(s). There are 20 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

The in vitro cytotoxic effects of six semi-synthetic derivatives of this compound were investigated . The structural elucidation of the new derivatives was based on detailed NMR and MS spectroscopic analyses .

Mechanism of Action

While specific mechanisms of action for isoobtusol are not explicitly mentioned in the sources, it’s known that this compound has exhibited significant cytotoxicity against human tumor cell lines .

Properties

CAS No.

73494-23-2

Molecular Formula

C15H23Br2ClO

Molecular Weight

414.6 g/mol

IUPAC Name

(3S,4R,6R,9S,10S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol

InChI

InChI=1S/C15H23Br2ClO/c1-9-7-10(19)12(16)13(2,3)15(9)6-5-14(4,17)11(18)8-15/h10-12,19H,1,5-8H2,2-4H3/t10-,11-,12-,14-,15+/m0/s1

InChI Key

JPQFUHCOKXIWBB-ZCRGAIPPSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2(C[C@@H]1Cl)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O)Br

SMILES

CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C

Canonical SMILES

CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C

73494-23-2

Synonyms

iso-obtusol
isoobtusol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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